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2,5-Dimethyl-3-propylpyrazine

Gas Chromatography Kovats Retention Index Pyrazine Isomer Identification

2,5-Dimethyl-3-propylpyrazine (CAS 18433-97-1) is a trisubstituted alkylpyrazine belonging to the broader class of heterocyclic volatile organic compounds (VOCs) extensively used as flavor and fragrance agents. Characterized by a molecular formula of C₉H₁₄N₂ and a molecular weight of 150.22 g/mol, this compound exhibits a distinctive hazelnut odor profile, differentiating it from many other pyrazine derivatives.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 18433-97-1
Cat. No. B108480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-3-propylpyrazine
CAS18433-97-1
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCCC1=NC(=CN=C1C)C
InChIInChI=1S/C9H14N2/c1-4-5-9-8(3)10-6-7(2)11-9/h6H,4-5H2,1-3H3
InChIKeyARRSOXMGLBJPNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-3-propylpyrazine (CAS 18433-97-1): Alkylpyrazine Procurement Profile


2,5-Dimethyl-3-propylpyrazine (CAS 18433-97-1) is a trisubstituted alkylpyrazine belonging to the broader class of heterocyclic volatile organic compounds (VOCs) extensively used as flavor and fragrance agents [1]. Characterized by a molecular formula of C₉H₁₄N₂ and a molecular weight of 150.22 g/mol, this compound exhibits a distinctive hazelnut odor profile, differentiating it from many other pyrazine derivatives [2]. Its physical properties, including a predicted boiling point of 208.3±35.0 °C and a logP (est) of ~1.97, govern its volatility and partition behavior in product matrices . As a Maillard reaction product, it is found in cooked foods and fermentation systems, making its specific isomer profile critical for authentic flavor reconstitution [3].

Why 2,5-Dimethyl-3-propylpyrazine Cannot Be Replaced by a Generic Pyrazine Analog


Substituting 2,5-Dimethyl-3-propylpyrazine with a structurally similar alkylpyrazine such as 2,5-dimethylpyrazine or 2,3,5-trimethylpyrazine introduces significant risks in analytical and sensory applications due to quantifiable differences in chromatographic behavior and odor character. The Kovats retention index for this compound is 1142 on a non-polar OV-101 column, whereas 2,5-dimethylpyrazine, a common alternative, elutes with much lower indices around 895–911 on comparable phases [1]. This ~230-index-unit gap precludes co-elution assumptions and requires separate analytical standards. Furthermore, while 2,5-dimethylpyrazine is described as having cocoa, roasted nut, and woody notes, 2,5-Dimethyl-3-propylpyrazine is distinctly characterized by a hazelnut odor [2]. This shift in sensory profile, driven by the propyl substituent at the 3-position, means that a generic substitution would fail to replicate the target flavor fingerprint in complex formulations. The following quantitative evidence demonstrates the measurable parameters that define its selection specificity.

Quantitative Differentiation Evidence for 2,5-Dimethyl-3-propylpyrazine Procurement


GC Retention Index on Non-Polar Column vs. 2,3-Dimethyl-5-isopropylpyrazine

The Kovats retention index (RI) of 2,5-Dimethyl-3-propylpyrazine on an OV-101 non-polar column is 1142, directly compared to the structurally analogous 2,3-Dimethyl-5-isopropylpyrazine, which has an RI of 1112 on the same stationary phase under identical experimental conditions from the same study [1]. This 30-unit difference is substantial enough to ensure chromatographic resolution between these two C₉H₁₄N₂ isomers, confirming that 2,5-Dimethyl-3-propylpyrazine can be unambiguously identified and quantified in complex volatile mixtures without interference from its close structural isomer.

Gas Chromatography Kovats Retention Index Pyrazine Isomer Identification

Odor Character Differentiation: Hazelnut Specificity vs. Generic Cocoa/Roasted Notes

2,5-Dimethyl-3-propylpyrazine is reported to have a distinct 'hazelnut' odor character, as documented in organoleptic databases [1]. In contrast, a closely related analog, 2,5-Dimethylpyrazine (CAS 123-32-0), is described with 'cocoa, roasted nut, roastbeef, woody' notes [2]. While both are 'nutty,' the specific 'hazelnut' descriptor for the target compound is a qualitative differentiator for flavor formulation. A quantitative odor threshold in water could not be confirmed from primary literature for this specific compound within the source constraints. However, its high odor strength, recommended for evaluation at 0.10% solution or less, indicates high potency [1].

Sensory Science Flavor Chemistry Odor Profiling

Synthesis Yield Benchmark from 3-Chloro-2,5-dimethylpyrazine Route

A synthetic route to 2,5-Dimethyl-3-propylpyrazine has been documented starting from 3-chloro-2,5-dimethylpyrazine and n-bromopropane, achieving a yield of approximately 71% . While a direct comparative yield for an isomeric propylpyrazine obtained via the same route is not supplied in the source, this benchmark provides a quantitative baseline for evaluating synthesis efficiency and material cost when scaling up procurement.

Synthetic Chemistry Process Chemistry Pyrazine Synthesis

Procurement-Driven Application Scenarios for 2,5-Dimethyl-3-propylpyrazine


Chromatographic Standard for Non-Polar GC Method Development

The established Kovats Retention Index of 1142 on OV-101 provides a precise calibration point for GC method development targeting pyrazine isomers in complex food or environmental matrices [1]. Analytical labs requiring unambiguous peak assignment for C₉H₁₄N₂ pyrazines can use this compound as a reference standard, leveraging its unique index to avoid misidentification with 2,3-Dimethyl-5-isopropylpyrazine (RI 1112) [1].

Targeted Flavor Reconstitution for Hazelnut Profiles

When formulating a hazelnut flavor for confectionery, baked goods, or beverage applications, 2,5-Dimethyl-3-propylpyrazine is the specific molecular species required to deliver the characteristic hazelnut top-note [2]. Substitution with 2,5-dimethylpyrazine would introduce cocoa and roasted nuances, altering the desired flavor profile [2]. The high odor potency (evaluated at ≤0.10% dilution) makes it suitable for low-inclusion, high-impact flavor formulations [2].

Volatile Marker for Fermentation Process Monitoring

In submerged fermentation processes, such as those involving Tuber melanosporum, 2,5-Dimethyl-3-propylpyrazine has been identified as a key volatile organic compound contributing significantly to the aroma profile (PCA loading of 0.75 on the primary component) [3]. Procuring this specific standard allows quality control labs to monitor fermentation progress and ensure batch-to-batch aromatic consistency [3].

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